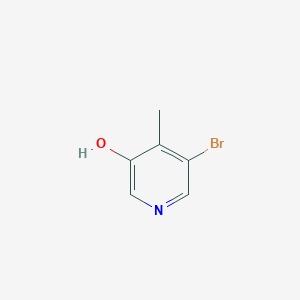
5-Bromo-4-methyl-3-pyridinol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methyl-3-pyridinol is a chemical compound with the molecular weight of 188.02 . Its IUPAC name is 5-bromo-4-methyl-3-pyridinol .
Synthesis Analysis
The synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, which is related to 5-Bromo-4-methyl-3-pyridinol, has been described in a patent . The patent discusses novel synthetic methods for the preparation of intermediates of this compound .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methyl-3-pyridinol can be found on various chemical databases such as ChemSpider .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound has been identified as a structural unit in novel Schiff bases, used as inhibitors for carbon steel corrosion in acidic media containing chloride. These Schiff bases, containing the 5-Bromo-4-methyl-3-pyridinol moiety, showed substantial inhibition activity, with efficiency increasing at higher concentrations. The adsorption of these inhibitors on carbon steel surfaces followed Langmuir's adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms. The study emphasizes the relevance of 5-Bromo-4-methyl-3-pyridinol derivatives in materials protection and corrosion science (El-Lateef et al., 2015).
Synthetic Chemistry and Quantum Mechanical Investigations
In synthetic chemistry, 5-Bromo-4-methyl-3-pyridinol has been utilized in the synthesis of novel pyridine-based derivatives. These derivatives were synthesized through Suzuki cross-coupling reactions and investigated for their electronic structures through density functional theory (DFT) studies. The study also explored the biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, indicating the compound's potential in medicinal chemistry and material sciences (Ahmad et al., 2017).
Catalysis and Methylation of Pyridines
A catalytic method utilizing 5-Bromo-4-methyl-3-pyridinol derivatives involves the methylation of pyridines. This process employs methanol and formaldehyde as key reagents and demonstrates the compound's utility in facilitating important chemical transformations, specifically in the methylation of aromatic rings. The method highlights the role of 5-Bromo-4-methyl-3-pyridinol derivatives in organic synthesis and catalysis (Grozavu et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNRWSRGWAAMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309071 |
Source


|
| Record name | 5-Bromo-4-methyl-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyridin-3-ol | |
CAS RN |
351458-21-4 |
Source


|
| Record name | 5-Bromo-4-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351458-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)